molecular formula C11H18O3 B11818129 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid

3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B11818129
M. Wt: 198.26 g/mol
InChI Key: ROBDZMBVLFHUIN-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H18O3 It is characterized by a cyclohexyl group attached to a cyclobutane ring, which also bears a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmagnesium bromide with cyclobutanone, followed by oxidation to introduce the hydroxyl group and carboxylation to form the carboxylic acid group. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of 3-cyclohexylcyclobutanone-1-carboxylic acid.

    Reduction: Formation of 3-cyclohexyl-3-hydroxycyclobutanol.

    Substitution: Formation of 3-cyclohexyl-3-chlorocyclobutane-1-carboxylic acid.

Scientific Research Applications

3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, influencing the activity of enzymes or signaling pathways. The cyclohexyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-3-hydroxycyclopentane-1-carboxylic acid
  • 3-Cyclohexyl-3-hydroxycyclohexane-1-carboxylic acid
  • 3-Cyclohexyl-3-hydroxycycloheptane-1-carboxylic acid

Uniqueness

3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H18O3/c12-10(13)8-6-11(14,7-8)9-4-2-1-3-5-9/h8-9,14H,1-7H2,(H,12,13)

InChI Key

ROBDZMBVLFHUIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CC(C2)C(=O)O)O

Origin of Product

United States

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